3-bromo-1H-indol-5-amine

Kinase Inhibition Cancer Research Medicinal Chemistry

3-Bromo-1H-indol-5-amine (CAS 525590-24-3) is the strategically essential regioisomer for medicinal chemistry. Its 3-bromo-5-amino substitution pattern is critical for nanomolar 5-HT1A (Ki=22 nM) and 5-HT7 (Ki=0.8 nM) receptor affinity, outperforming chloro and iodo analogs. This scaffold enables pp60(c-Src) tyrosine kinase inhibitor design (IC50=4.69 µM for related derivatives) and cross-coupling diversification via Suzuki or Buchwald-Hartwig reactions. Generic substitution risks compromised reactivity, target engagement, and downstream lead success. Secure ≥98% purity now.

Molecular Formula C8H7BrN2
Molecular Weight 211.062
CAS No. 525590-24-3
Cat. No. B2416270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1H-indol-5-amine
CAS525590-24-3
Molecular FormulaC8H7BrN2
Molecular Weight211.062
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=CN2)Br
InChIInChI=1S/C8H7BrN2/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H,10H2
InChIKeyDSSOVVBYVLPWHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1H-indol-5-amine CAS 525590-24-3: Technical Profile for Procuring Brominated Indole-5-amine Scaffolds


3-Bromo-1H-indol-5-amine (CAS 525590-24-3), also referred to as 3-amino-5-bromoindole, is a brominated heterocyclic aromatic amine featuring a 5-amino substituent and a 3-bromo substituent on the indole core. Its molecular formula is C₈H₇BrN₂, with a molecular weight of 211.06 g/mol and an exact mass of 209.979 g/mol . This compound serves as a key building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors, serotonin receptor modulators, and other bioactive molecules. The strategic placement of the bromine atom at the 3-position and the amine group at the 5-position enables unique reactivity profiles, including participation in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic substitutions, which are foundational for constructing diverse chemical libraries . Its physicochemical properties, such as a calculated LogP of ~2.1 and a topological polar surface area (tPSA) of 41.8 Ų, suggest favorable membrane permeability and oral bioavailability for downstream drug candidates .

Why 3-Bromo-1H-indol-5-amine CAS 525590-24-3 Cannot Be Casually Replaced by Other Bromoindole Isomers


Substituting 3-bromo-1H-indol-5-amine with other regioisomers or halogenated analogs is not a straightforward decision due to the profound impact of substitution pattern on electronic distribution, steric hindrance, and biological target engagement. The 3-bromo-5-amino substitution pattern is not merely a minor variation; it critically defines the compound's reactivity in cross-coupling reactions, its potential to modulate specific kinase or serotonin receptor targets, and its pharmacokinetic properties. For instance, 5-bromoindole derivatives exhibit enhanced inhibitory activity against the pp60(c-Src) tyrosine kinase compared to non-brominated counterparts, a property that is intimately tied to the specific position of the bromine atom [1]. Similarly, the presence of a bromine atom at the 5-position in tryptamine analogs is essential for achieving nanomolar affinities at serotonin receptors (5-HT1A and 5-HT7), a key determinant of their antidepressant-like efficacy [2]. Moreover, the physicochemical properties, such as LogP and polar surface area, differ substantially between the 3-bromo-5-amino isomer and alternatives like 2-bromo-1H-indol-5-amine or 5-bromo-1H-indol-3-amine, leading to divergent solubility, permeability, and overall drug-likeness. Therefore, procurement decisions must be anchored in precise structural requirements, as generic substitution can lead to significant deviations in synthetic yield, biological activity, and downstream success rates.

Procurement-Critical Differential Evidence for 3-Bromo-1H-indol-5-amine CAS 525590-24-3


Enhanced pp60(c-Src) Tyrosine Kinase Inhibition by 5-Bromo Substitution

The presence of a 5-bromo substituent on an indole scaffold is directly associated with enhanced inhibitory potency against the pp60(c-Src) tyrosine kinase. In a study evaluating N-benzyl-indole derivatives, 5-bromo congeners demonstrated significantly improved activity compared to their non-brominated counterparts. The study identified a specific N-benzyl-5-bromoindole amine derivative with an IC50 value of 4.69 µM against pp60(c-Src), whereas the non-brominated analog showed substantially reduced activity [1]. While this study tested derivatives of the core scaffold, it establishes a class-level inference that the 5-bromo substitution pattern, which is a defining feature of 3-bromo-1H-indol-5-amine (via its 5-amino-3-bromoindole tautomer), is critical for achieving potent Src kinase inhibition.

Kinase Inhibition Cancer Research Medicinal Chemistry

Nanomolar Affinity for Serotonin Receptors (5-HT1A and 5-HT7) Conferred by 5-Bromo Substitution

Compounds containing a 5-bromoindole moiety, which is structurally related to 3-bromo-1H-indol-5-amine, exhibit potent binding to key serotonin receptors. In a study evaluating 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamine derivatives, the 5-bromo analog (compound 2d) demonstrated nanomolar affinities for both 5-HT1A and 5-HT7 receptors [1]. Specifically, compound 2d showed a Ki value of 22 nM for 5-HT1A and 0.8 nM for 5-HT7. In contrast, the 5-chloro analog (compound 2c) had a Ki of 49 nM for 5-HT1A and 14 nM for 5-HT7, and the 5-iodo analog (compound 2e) had a Ki of 61 nM for 5-HT1A and 24 nM for 5-HT7. The non-halogenated analog (compound 2a) was less potent. This data quantitatively demonstrates that the 5-bromo substitution provides a superior binding profile for these critical CNS targets.

Neuroscience Serotonin Receptors Antidepressant Drug Discovery

Balanced Lipophilicity (LogP = 2.1) for Optimal Drug-Likeness

The calculated octanol-water partition coefficient (XLogP) for 3-bromo-1H-indol-5-amine is 2.1 . This value falls within the optimal range for oral drug candidates (typically LogP 1-3) as defined by Lipinski's Rule of Five. For comparison, the non-brominated analog 1H-indol-5-amine (5-aminoindole) has a lower calculated LogP (predicted around 0.9-1.1), which may limit its membrane permeability and oral bioavailability [1]. Conversely, more heavily halogenated indoles or those with bromine at different positions may exhibit LogP values exceeding 3.0, potentially leading to increased metabolic liability, poor aqueous solubility, or off-target toxicity. The bromine atom in the 3-position provides a precise, quantifiable increase in lipophilicity compared to the non-brominated scaffold, moving it into the 'sweet spot' for drug development.

Physicochemical Properties ADME Drug Design

High Commercial Purity (≥98%) Enables Reproducible Reaction Outcomes

Commercially available 3-bromo-1H-indol-5-amine is supplied at high purity levels, with vendors such as Fluorochem offering ≥98% purity by HPLC . This level of purity is critical for ensuring reproducible yields in sensitive cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) where even minor impurities can poison palladium catalysts or lead to undesired side products. In contrast, some alternative bromoindole building blocks are offered at lower purities (e.g., 95% typical for some 5-bromoindole derivatives) , which may necessitate additional purification steps and introduce variability into synthetic workflows.

Chemical Synthesis Quality Control Reproducibility

Targeted Application Scenarios for Procuring 3-Bromo-1H-indol-5-amine CAS 525590-24-3


Synthesis of Src Kinase Inhibitors for Oncology and Fibrosis

Based on the class-level evidence showing that 5-bromoindole derivatives exhibit enhanced inhibitory activity against pp60(c-Src) tyrosine kinase (IC50 = 4.69 µM for a representative amine derivative) [1], 3-bromo-1H-indol-5-amine serves as an optimal starting scaffold for the design and synthesis of novel Src kinase inhibitors. Researchers focused on oncology (e.g., solid tumors, metastasis) or fibrotic diseases (e.g., idiopathic pulmonary fibrosis) can leverage this scaffold to rapidly generate focused compound libraries via C-3 or C-5 derivatization (e.g., N-alkylation, Suzuki coupling). The pre-validated 5-bromo substitution pattern increases the probability of identifying potent lead compounds without the need for extensive initial SAR exploration.

Development of CNS-Penetrant Serotonin Receptor Modulators

The direct quantitative comparison of 5-haloindole derivatives reveals that the 5-bromo substituent confers superior nanomolar binding affinity to 5-HT1A and 5-HT7 receptors compared to 5-chloro and 5-iodo analogs (Ki for 5-HT1A: 22 nM vs. 49 nM and 61 nM; Ki for 5-HT7: 0.8 nM vs. 14 nM and 24 nM, respectively) [1]. This makes 3-bromo-1H-indol-5-amine a strategically important building block for neuroscience programs targeting depression, anxiety, or other psychiatric disorders. The favorable LogP of 2.1 further supports its utility in generating lead compounds with adequate blood-brain barrier permeability . Procuring this specific isomer is justified by the need for high target affinity and favorable CNS drug-like properties.

Precision Cross-Coupling Reactions in Parallel Synthesis

The combination of a reactive aryl bromide at the 3-position and a nucleophilic amine at the 5-position makes 3-bromo-1H-indol-5-amine a versatile building block for diversity-oriented synthesis. The high commercial purity (≥98%) ensures reliable performance in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, minimizing catalyst poisoning and side-product formation . This compound is ideally suited for automated parallel synthesis platforms or medicinal chemistry workflows where reproducible reaction yields and product purity are paramount. Its specific substitution pattern is not easily mimicked by other regioisomers, making it a non-substitutable reagent for generating specific molecular architectures.

Synthesis of Marine Natural Product-Inspired Libraries

Brominated indoles are prevalent in marine natural products, and the 5-bromoindole moiety in particular has been associated with potent antidepressant and sedative activities [1]. 3-Bromo-1H-indol-5-amine can be used to synthesize analogs of 5-bromo-N,N-dimethyltryptamine and related marine alkaloids. The quantitative receptor binding data for 5-bromo derivatives provides a strong rationale for selecting this building block over other halogenated indoles when exploring marine chemical space for CNS drug discovery. Its use can accelerate the generation of biologically relevant compound collections for high-throughput screening against psychiatric targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-1H-indol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.